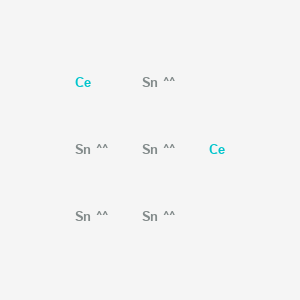
CID 71334694
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 71334694” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of CID 71334694 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, making the compound accessible for various applications .
Análisis De Reacciones Químicas
Types of Reactions: CID 71334694 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely and are often characterized using advanced analytical techniques .
Aplicaciones Científicas De Investigación
CID 71334694 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used in studies involving cellular pathways and molecular interactionsIn industry, it can be used in the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of CID 71334694 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 71334694 can be identified using chemical databases and similarity search tools. These compounds share structural similarities and may have comparable chemical properties and applications .
Uniqueness: this compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. This uniqueness makes it valuable for specific applications and research studies .
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse applications, and specific mechanism of action make it a valuable subject of study. Further research and development can unlock new possibilities for its use in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
Ce2Sn5 |
|---|---|
Peso molecular |
873.8 g/mol |
InChI |
InChI=1S/2Ce.5Sn |
Clave InChI |
ZGORSQJOTHVADH-UHFFFAOYSA-N |
SMILES canónico |
[Sn].[Sn].[Sn].[Sn].[Sn].[Ce].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
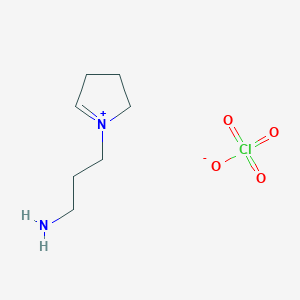
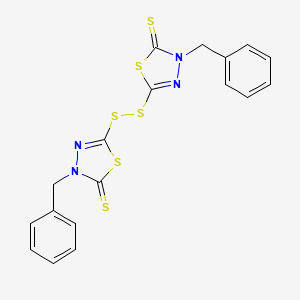
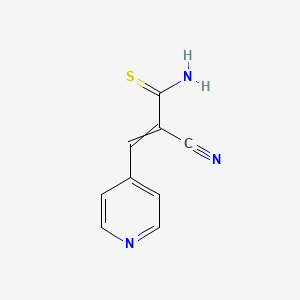
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
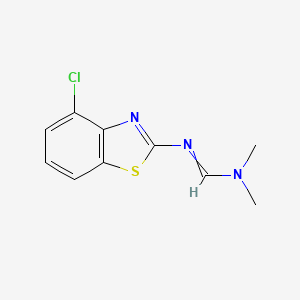
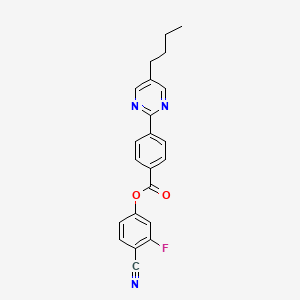
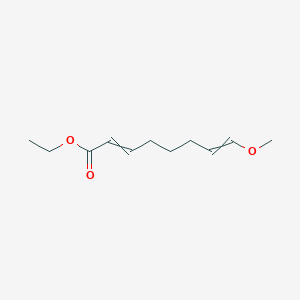
![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
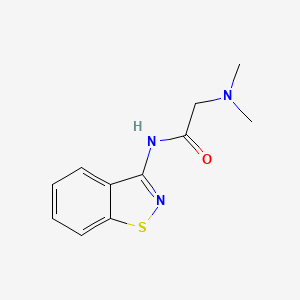
![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
